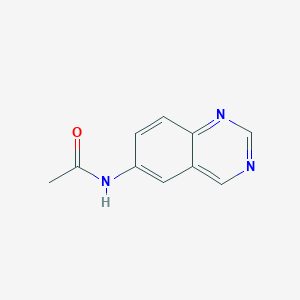

N-(Quinazolin-6-yl)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9N3O |

|---|---|

Molecular Weight |

187.20 g/mol |

IUPAC Name |

N-quinazolin-6-ylacetamide |

InChI |

InChI=1S/C10H9N3O/c1-7(14)13-9-2-3-10-8(4-9)5-11-6-12-10/h2-6H,1H3,(H,13,14) |

InChI Key |

XYMNASZGRROPJS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC2=CN=CN=C2C=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Quinazolin 6 Yl Acetamide

Established Synthetic Routes for the N-(Quinazolin-6-yl)acetamide Core

The construction of the N-(Quinazolin-6-yl)acetamide core can be achieved through various synthetic strategies, primarily involving the formation of the quinazoline (B50416) ring system followed by or incorporating the introduction of the acetamide (B32628) group at the C-6 position.

Multi-Step Synthesis Approaches Involving Quinazoline Ring Formation

A common and versatile method for synthesizing the quinazoline core involves the cyclization of appropriately substituted benzene (B151609) derivatives. mdpi.comujpronline.comopenmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com One classical approach begins with the nitration of a suitable anthranilic acid derivative, followed by reduction of the nitro group to an amine, and subsequent cyclization and acetylation.

A representative multi-step synthesis starts with 2-amino-5-nitrobenzonitrile. This starting material is reacted with dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) to form an intermediate amidine. This amidine then undergoes cyclization with anilines in acetic acid to yield a 6-nitroquinazoline (B1619102) derivative. The nitro group at the 6-position is subsequently reduced to an amino group using reagents like iron powder and ammonium (B1175870) chloride. Finally, acylation of the 6-aminoquinazoline with acetic anhydride (B1165640) or acetyl chloride affords N-(Quinazolin-6-yl)acetamide. nih.gov

Another approach involves the initial formation of a quinazolin-4(3H)-one from anthranilic acid and formamide. researchgate.net The resulting quinazolinone is then nitrated, and the nitro group is subsequently reduced to an amine, which is then acylated to give the final product. researchgate.net

| Step | Starting Material | Reagents | Product |

| 1 | 2-Amino-5-nitrobenzonitrile | Dimethylformamide-dimethyl acetal (DMF-DMA), Toluene | (E)-N′-(2-cyano-4-nitrophenyl)-N,N′-dimethylformimidamide |

| 2 | (E)-N′-(2-cyano-4-nitrophenyl)-N,N′-dimethylformimidamide | Anilines, Acetic Acid | 6-Nitroquinazoline derivative |

| 3 | 6-Nitroquinazoline derivative | Iron powder, NH4Cl, Isopropyl alcohol/Water | 6-Aminoquinazoline derivative |

| 4 | 6-Aminoquinazoline derivative | Acetic anhydride or Acetyl chloride | N-(Quinazolin-6-yl)acetamide |

| A multi-step synthesis of N-(Quinazolin-6-yl)acetamide starting from 2-amino-5-nitrobenzonitrile. nih.gov |

Regioselective Synthesis Strategies for 6-Substitution

Achieving regioselective substitution at the C-6 position of the quinazoline ring is critical for the synthesis of N-(Quinazolin-6-yl)acetamide. The directing effects of substituents on the benzene ring of the precursor play a pivotal role. For instance, starting with a 4-substituted-2-aminobenzonitrile allows for the controlled formation of a 6-substituted quinazoline.

Transition-metal-catalyzed cross-coupling reactions have also emerged as powerful tools for the regioselective functionalization of the quinazoline core. mdpi.com For example, a pre-functionalized quinazoline, such as a 6-haloquinazoline, can undergo coupling reactions with various nitrogen-containing nucleophiles to introduce the desired amino group, which can then be acetylated.

Recent advancements have highlighted the use of Rh(III)-catalyzed C-H activation for the synthesis of C6-substituted isoquinolino[1,2-b]quinazolines, a strategy that could potentially be adapted for the direct C-H amination and subsequent acetylation of the quinazoline C-6 position. doi.org

Advanced Cyclization and Functional Group Modification Techniques

Modern synthetic chemistry offers a variety of advanced techniques to construct the quinazoline ring. thieme-connect.comnih.gov These include transition-metal-catalyzed reactions, microwave-assisted synthesis, and multi-component reactions (MCRs). mdpi.comujpronline.comopenmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com

Metal-catalyzed approaches, utilizing catalysts based on copper, palladium, and manganese, have been developed for the efficient synthesis of quinazoline derivatives. mdpi.com These methods often proceed via C-H activation or tandem reactions, offering high atom economy and functional group tolerance. mdpi.com For instance, a manganese(I)-catalyzed dehydrogenative coupling of 2-aminobenzylalcohol with primary amides provides a route to 2-substituted quinazolines. mdpi.com

Microwave-assisted organic synthesis has been shown to accelerate the formation of the quinazolinone ring, often leading to higher yields and shorter reaction times compared to conventional heating. ujpronline.com

Derivatization and Functionalization Strategies of the N-(Quinazolin-6-yl)acetamide Scaffold

Once the N-(Quinazolin-6-yl)acetamide core is synthesized, it can be further modified at various positions to create a library of derivatives with diverse properties.

Modifications at the Quinazoline Nucleus (e.g., C-2, C-4, C-7 Positions)

The C-2, C-4, and C-7 positions of the quinazoline ring are common sites for further functionalization.

C-2 Position: The C-2 position can be substituted by starting with appropriately substituted 2-aminobenzonitriles or by direct C-H functionalization of the quinazoline ring. mdpi.combeilstein-journals.org For example, various aryl and alkyl groups can be introduced at this position. mdpi.com

C-4 Position: The C-4 position is often modified by first introducing a good leaving group, such as a chlorine atom, by treating a quinazolin-4-one with a chlorinating agent like phosphorus oxychloride. esmed.orgrroij.com This 4-chloroquinazoline (B184009) can then react with various nucleophiles, including amines, to introduce a wide range of substituents. nih.govesmed.orgnih.govmdpi.com

C-7 Position: Substitution at the C-7 position is typically achieved by starting with a pre-functionalized anthranilic acid derivative, such as one containing a methoxy (B1213986) group at the corresponding position. chemicalbook.com

| Position | Modification Strategy | Example Reagents | Resulting Substituent |

| C-2 | C-H functionalization | Various aryl/alkyl sources with a suitable catalyst | Aryl or Alkyl group |

| C-4 | Nucleophilic aromatic substitution | Amines, Alcohols, Thiols (after chlorination with POCl3) | Amino, Alkoxy, or Thioether group |

| C-7 | Use of substituted starting material | 4-Methoxy-2-aminobenzoic acid | Methoxy group |

| Strategies for the modification of the quinazoline nucleus. mdpi.comnih.govbeilstein-journals.orgesmed.orgrroij.comnih.govmdpi.comchemicalbook.com |

Chemical Modifications of the Acetamide Moiety

The acetamide group at the C-6 position also offers opportunities for chemical modification.

The nitrogen of the acetamide can be further functionalized. For example, it can be part of a more complex substituent introduced via coupling reactions. ontosight.ai

The acetyl group itself can be modified. For instance, the methyl group of the acetamide can be functionalized, or the entire acetyl group can be replaced with other acyl groups by using different acylating agents during the synthesis. jst.go.jp Additionally, the acetamide can be involved in the formation of larger heterocyclic systems. researchgate.netnih.govnih.gov For example, quinazoline derivatives bearing triazole-acetamide moieties have been synthesized. nih.govnih.gov

In some cases, the acetyl group can be cleaved under certain reaction conditions, such as during the reduction of a nitro group with stannous chloride, highlighting the importance of choosing appropriate reagents to maintain the integrity of the acetamide moiety. jst.go.jp

Hybridization and Linking to Other Biologically Active Pharmacophores

Molecular hybridization is a prominent strategy in drug design, aiming to enhance the therapeutic potential of known active scaffolds. nih.govresearchgate.net By covalently linking N-(Quinazolin-6-yl)acetamide with other biologically active pharmacophores, researchers have developed novel hybrid compounds with diverse pharmacological profiles. nih.gov This approach often involves linking the quinazolinone core to another heterocycle via a flexible linker, such as an acetamide or thioacetamide (B46855) group. rsc.orgnih.gov

Triazole Hybrids: The fusion of quinazoline and triazole moieties has been a key area of investigation. rsc.org Triazoles are known to augment the bioactivity of various scaffolds. rsc.org One common synthetic route involves treating 3-amino-quinazolinone derivatives with chloroacetyl chloride to form an intermediate, 2-chloro-N-(4-oxo-2-quinazolin-3(3H)-yl) acetamide. rsc.orgresearchgate.net This intermediate can then react with a triazole derivative, such as 4-methyl-4-H-1,2,4-triazole-3-thiol, via a substitution reaction to yield the final hybrid molecule linked by a 2-thioacetamido bridge. rsc.org In other approaches, a propargyl group is introduced onto the quinazoline ring, which then undergoes a click chemistry reaction with various azides to form the triazole ring. nih.gov A series of quinazolinone-1,2,3-triazole-acetamide conjugates were synthesized and showed significant α-glucosidase inhibitory activity. rsc.org

Thiadiazole Hybrids: Similar to triazoles, thiadiazole-containing compounds are explored for their broad-spectrum biological activities. rsc.org Hybrid molecules have been synthesized by linking the quinazolinone core to a 1,3,4-thiadiazole (B1197879) moiety. For instance, 2-((5-(methyl((2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)methyl)amino)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide has been synthesized and characterized. uobaghdad.edu.iq

Piperazine (B1678402) Hybrids: Piperazine is a crucial pharmacophore in drug discovery. ijpras.com Scientists have synthesized novel hybrids combining quinazolinone and piperazine structures to explore their therapeutic potential. ijpras.com One documented synthesis involves creating derivatives with the general structure N-(4-oxo-2-(4-(4-(2-(Substituted phenylamino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) benzamide (B126). ijpras.com Another approach involves reacting a 2-chloro-N-(aryl)acetamide intermediate with a piperazine-substituted quinazolinone to form the final product. acs.org The synthesis of 2-(4-oxo-2-(4-phenylpiperazin-1-yl)quinazolin-3(4H)-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide has also been described, highlighting the versatility of this hybridization strategy. evitachem.com

Isoxazoline (B3343090) Hybrids: The hybridization of quinazolinone and isoxazoline pharmacophores represents a promising area in medicinal chemistry. mdpi.com Novel quinazolinone–isoxazoline hybrids have been synthesized through 1,3-dipolar cycloaddition reactions between arylnitriloxides and N-allylquinazolinone. mdpi.comresearchgate.net This reaction exclusively yields the 3,5-disubstituted isoxazoline regioisomer. researchgate.net The resulting structure links the two heterocyclic systems via a methylene (B1212753) group attached to the nitrogen of the quinazolinone ring and the C5 position of the isoxazoline ring. mdpi.com

Hydrazide Hybrids: The acetohydrazide linker serves as a versatile tool for creating quinazolinone hybrids. Ethyl 2-(4-oxo-2-propylquinazolin-3(4H)-yl)acetate can be reacted with hydrazine (B178648) hydrate (B1144303) to form 2-(4-oxo-2-propylquinazolin-3(4H)-yl)acetohydrazide. srce.hr This hydrazide intermediate is then condensed with various aromatic aldehydes to produce Schiff bases, resulting in complex hybrid molecules. srce.hr In other work, quinazolinone N-acetohydrazides have been synthesized and shown to possess potent multi-kinase inhibitory activity. researchgate.net The synthesis often involves reacting a thioquinazoline intermediate with a chloroacetyl hydrazide derivative. nih.gov

| Pharmacophore | Linking Strategy | Example Intermediate | Reference |

|---|---|---|---|

| Triazole | Substitution reaction with a triazole-thiol | 2-chloro-N-(4-oxo-2-quinazolin-3(3H)-yl) acetamide | rsc.org |

| Thiadiazole | Multi-step synthesis involving thiadiazole ring formation | N/A | uobaghdad.edu.iq |

| Piperazine | Reaction of a piperazine-quinazolinone with a chloro-acetamide derivative | 2-bromo-N-(4-phenoxyphenyl)acetamide | acs.org |

| Isoxazoline | 1,3-dipolar cycloaddition | N-allylquinazolinone and Arylnitriloxides | mdpi.com |

| Hydrazide | Condensation of an acetohydrazide with aldehydes | 2-(4-oxo-2-propylquinazolin-3(4H)-yl)acetohydrazide | srce.hr |

Investigation of Reaction Mechanisms and Reaction Conditions

The synthesis of N-(Quinazolin-6-yl)acetamide and its analogs involves several key chemical transformations, with reaction conditions being critical for yield and purity.

A fundamental step is the acylation of a 6-aminoquinazoline derivative. The synthesis of N-(4-oxo-3,4-dihydroquinazolin-6-yl)acetamide can be achieved by reacting 6-amino-3(H)-quinazolin-4-one with acetic acid. researchgate.net Another common method involves the reduction of a nitro group followed by acylation. For example, N-(6-nitroquinazolin-4-yl)acetamide is synthesized by heating 6-nitroquinazoline-4-(3H)-imine with acetic anhydride. jst.go.jp The subsequent reduction of the nitro group to an amino group is a crucial step. This transformation can be carried out using hydrogen gas with a palladium on activated carbon catalyst in methanol, or with Raney Nickel as the catalyst in tetrahydrofuran (B95107) (THF) at elevated temperature and pressure. jst.go.jpchemicalbook.com

The formation of N-(Quinazolin-6-yl)acetamide derivatives often starts from substituted anilines. A general pathway involves the reaction of 6-amino-1-(substituted phenyl)quinazolin-4(1H)-one with chloroacetyl chloride in the presence of a base like potassium carbonate (K2CO3) in a solvent such as dichloromethane (B109758) (CH2Cl2). nih.gov The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC). nih.gov

The mechanism for the formation of N-(4-Oxo-3(H)-quinazolin-6-yl)acetamide involves the nucleophilic attack of the amino group of 6-amino-3(H)-quinazolin-4-one on the carbonyl carbon of acetic acid, followed by the elimination of a water molecule. researchgate.net

| Reaction Step | Reagents and Conditions | Solvent | Yield | Reference |

|---|---|---|---|---|

| Acetylation of 6-aminoquinazoline | Acetic Anhydride, reflux | Acetic Anhydride (reagent and solvent) | 92.4% (for N-(3-Chloro-4-fluoro-phenyl)-N-(7-methoxy-6-nitro-quinazoline-4-yl)-acetamide) | chemicalbook.com |

| Nitro group reduction | H₂, Raney Ni, 60°C, 60 psi | THF | 94.5% | chemicalbook.com |

| Nitro group reduction | SnCl₂·2H₂O, reflux | Methanol | 70% | jst.go.jp |

| Chloroacetylation of 6-amino-1-phenylquinazolinone | Chloroacetyl chloride, K₂CO₃, room temp | CH₂Cl₂ | Not specified | nih.gov |

| Acetylation of 6-amino-3(H)-quinazolin-4-one | Acetic acid | Acetic acid | Not specified | researchgate.net |

Novel Synthetic Approaches and Methodological Advancements for N-(Quinazolin-6-yl)acetamide Analogs

Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods for producing quinazolinone derivatives. These include microwave-assisted synthesis and the use of green chemistry principles.

Microwave irradiation has been employed as a novel method for the synthesis of quinazolinone derivatives. srce.hr For instance, the alkylation of 2-propylquinazolin-4(3H)-one can be achieved by irradiating a mixture of the quinazolinone, potassium carbonate, and a phase-transfer catalyst (tetrabutylammonium benzoate) in a microwave reactor. srce.hr The subsequent addition of an alkylating agent like ethyl chloroacetate (B1199739) under further microwave irradiation significantly reduces reaction times compared to conventional heating methods. srce.hr

An alternative strategy for synthesizing quinazolinone-based amides involves reacting a thiol-containing quinazolinone with a 2-chloroacetamide (B119443) derivative. mdpi.com This approach was developed when standard peptide coupling methods (using HATU) were unsuccessful. mdpi.com The reaction between the thiol, the 2-chloroacetamide, and potassium carbonate in dimethylformamide (DMF) at 50 °C provides the desired amide products in moderate yields. mdpi.com

Click chemistry has also emerged as a powerful tool for creating complex N-(Quinazolin-6-yl)acetamide analogs. nih.gov A novel series of quinazoline-based agents bearing triazole-acetamides were synthesized using this approach. The key steps involved synthesizing a 2-phenyl-4-(prop-2-yn-1-yloxy)quinazoline intermediate, which then undergoes a copper-catalyzed azide-alkyne cycloaddition reaction with various aryl azides to generate the triazole-linked hybrids. nih.gov

Structural Elucidation and Advanced Characterization of N Quinazolin 6 Yl Acetamide Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone for the structural elucidation of organic molecules. By probing the interaction of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer detailed insights into the connectivity of atoms and the nature of functional groups present. edu.krd

NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are routinely used to characterize N-(Quinazolin-6-yl)acetamide derivatives. mdpi.comnih.gov

In ¹H NMR spectroscopy , the chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and coupling constants of proton signals reveal the electronic environment and connectivity of hydrogen atoms within the molecule. For instance, in a derivative like 2-chloro-N-(4-oxo-2-phenylquinazolin-3(4H)-yl) acetamide (B32628), the protons of the acetamide's methylene (B1212753) group (-CH₂) typically appear as a singlet, while the amide proton (-NH₂) is often observed as a broad signal. Aromatic protons on the quinazoline (B50416) ring system generally resonate in the downfield region, typically between δ 7.50 and 8.50 ppm. Specific proton signals, such as the disappearance of the 6-amino group's singlet peak and the retention of the 4-amino group's signal, can confirm the regioselectivity of reactions. jst.go.jp

¹³C NMR spectroscopy provides information about the carbon skeleton. The carbonyl carbon of the acetamide group in derivatives like 2-chloro-N-(4-oxo-2-phenylquinazolin-3(4H)-yl) acetamide is characteristically found at approximately δ 168.5 ppm. Carbons within the quinazoline ring that are adjacent to nitrogen and chlorine atoms typically show signals in the range of δ 150–160 ppm. The presence of a singlet peak for the carbonyl group in the quinazoline ring, often in the range of 161.1–161.6 ppm, is a significant feature in the ¹³C NMR spectrum of these compounds. nih.gov

Detailed NMR data for representative N-(Quinazolin-6-yl)acetamide derivatives are often presented in tabular format to facilitate analysis and comparison.

Table 1: Representative ¹H NMR Data for N-(Quinazolin-6-yl)acetamide Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| N-(6-nitroquinazolin-4-yl)acetamide | DMSO-d₆ | 11.25 (s, 1H), 9.39 (d, J=2.0 Hz, 1H), 9.09 (s, 1H), 8.62 (dd, J=9.3, 2.5 Hz, 1H), 8.09 (d, J=9.1 Hz, 1H), 2.40 (s, 3H) jst.go.jp |

| 2-Chloro-N-[4-oxo-2-(pyridin-4-yl) quinazolin-3 (4H)-yl] acetamide | DMSO-d₆ | 4.78 (s, 2H, CH₂), signals for aromatic and NH protons also observed. brieflands.com |

| 2-Chloro-N-(4-oxo-1-phenyl-1,4-dihydroquinazolin-6-yl)acetamide | DMSO-d₆ | 10.69 (s, 1H, NH), 8.44–8.45 (m, 2H, Ar-H), 7.84 (d, J = 8 Hz, 1H, Ar-H), 7.62–7.70 (m, 5H, Ar-H), 6.94 (d, J = 8 Hz, Ar-H), 4.28 (s, 2H, CH₂) nih.govsemanticscholar.org |

Table 2: Representative ¹³C NMR Data for N-(Quinazolin-6-yl)acetamide Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) |

| N-(6-nitroquinazolin-4-yl)acetamide | DMSO-d₆ | 170.90, 159.18, 157.50, 153.60, 145.36, 130.31, 127.66, 122.56, 116.18, 25.47 jst.go.jp |

| 2-Chloro-N-(4-oxo-1-phenyl-1,4-dihydroquinazolin-6-yl)acetamide | DMSO | 165.6 (CO), 153.0, 137.7, 137.2, 137.1, 130.8, 130.6 (2C), 128.1 (2C), 126.5, 120.3, 118.3, 116.8, 43.8 nih.govsemanticscholar.org |

| N-(p-tolyl)acetamide derivative of quinazolinone | DMSO-d₆ | 164.3 (C=O), 163.0 (C=O), 158.6, 150.3, 148.4, 147.4, 139.7, 136.5, 134.2, 133.0, 129.3, 128.5, 128.2, 126.8, 126.7, 126.2, 125.8, 120.3, 119.8, 117.8, 114.8, 112.9, 73.7, 65.9, 61.4, 28.0, 16.1 nih.gov |

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. acs.orgdissertation.com For N-(Quinazolin-6-yl)acetamide derivatives, characteristic absorption bands in the IR spectrum confirm the presence of key functional groups. tandfonline.com

The quinazoline ring itself gives rise to several characteristic bands. Typically, absorptions in the regions of 1628–1612 cm⁻¹, 1581–1566 cm⁻¹, and 1517–1478 cm⁻¹ are attributed to C=N and C=C stretching vibrations within the heterocyclic system. edu.krd The acetamide moiety introduces a strong carbonyl (C=O) stretching absorption, which is typically observed in the range of 1715-1650 cm⁻¹. brieflands.com The N-H stretching vibration of the amide group usually appears as a distinct band in the 3300-3150 cm⁻¹ region. brieflands.com The presence or absence of certain bands, such as the disappearance of an NH₂ band and the appearance of C=O bands, can confirm the success of a synthetic step. brieflands.com

Table 3: Characteristic IR Absorption Frequencies for N-(Quinazolin-6-yl)acetamide Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

| N-H (Amide) | Stretching | 3275 - 3175 | brieflands.comnih.gov |

| C-H (Aromatic) | Stretching | 3070 - 3032 | nih.gov |

| C-H (Aliphatic) | Stretching | 2958 | nih.gov |

| C=O (Amide) | Stretching | 1715 - 1643 | brieflands.comnih.gov |

| C=N / C=C (Quinazoline) | Stretching | 1628 - 1478 | edu.krd |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. sphinxsai.com Techniques like Electrospray Ionization (ESI) and Electron Impact (EI) are common ionization methods used for quinazoline derivatives. ajol.inforesearchgate.net

High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which can be used to determine the elemental composition of the molecule. For example, the molecular ion peak [M+H]⁺ is often observed in ESI-MS, confirming the molecular mass of the synthesized compound. jst.go.jpnih.gov For instance, a derivative like 2-chloro-N-(4-oxo-1-phenyl-1,4-dihydroquinazolin-6-yl)acetamide shows an [M+H]⁺ peak at m/z 314, corresponding to its molecular formula C₁₆H₁₂ClN₃O₂. nih.govsemanticscholar.org Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for analyzing complex mixtures and confirming the identity of target compounds. scispace.com

Infrared (IR) Spectroscopy

X-ray Crystallography for N-(Quinazolin-6-yl)acetamide Structural Determination

While spectroscopic methods provide information about atomic connectivity, X-ray crystallography offers the definitive, three-dimensional structure of a molecule in its crystalline state. jcsp.org.pk This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. ajol.info

The analysis of the diffraction data allows for the precise determination of bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecular structure. ajol.info For example, the crystal structure of a 4-arylaminoquinazoline derivative was determined to belong to the monoclinic system with the space group P21/c. ajol.info Crystallographic data also reveals intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. nih.gov In the crystal structure of 4-methoxyquinazoline, for instance, molecules form π-π stacks with a centroid-centroid separation of 3.5140 (18) Å. nih.gov Such detailed structural information is invaluable for understanding structure-activity relationships and for computational studies like molecular docking. tandfonline.com

Table 4: Example Crystallographic Data for a Quinazoline Derivative

| Parameter | Value | Reference |

| Compound | 5aX (a 4-arylaminoquinazoline derivative) | ajol.info |

| Crystal System | Monoclinic | ajol.info |

| Space Group | P21/c | ajol.info |

| a (Å) | 12.3637(4) | ajol.info |

| b (Å) | 12.7902(2) | ajol.info |

| c (Å) | 13.2240(5) | ajol.info |

| β (°) | 117.030(5) | ajol.info |

| Volume (ų) | 1862.75(12) | ajol.info |

Elemental Analysis and Purity Assessment Methods

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula. A close agreement (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity. brieflands.comorientjchem.org

In addition to elemental analysis, the purity of N-(Quinazolin-6-yl)acetamide derivatives is often assessed using High-Performance Liquid Chromatography (HPLC). jst.go.jp HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. By using a detector, such as a UV detector, the purity of the compound can be quantified, often aiming for a purity of >95%. preprints.org

Mechanistic Investigations of N Quinazolin 6 Yl Acetamide Interactions with Biological Targets

Structure-Activity Relationship (SAR) Studies of N-(Quinazolin-6-yl)acetamide Analogs

The biological activity of quinazoline (B50416) derivatives is profoundly influenced by the nature and position of substituents on the quinazoline ring and its appended moieties. rsc.orgnih.gov Structure-Activity Relationship (SAR) studies are instrumental in elucidating these influences and identifying key structural features that govern potency and selectivity.

Influence of Substituent Position and Chemical Nature on Biological Potency

The substitution pattern on the quinazoline core is a critical determinant of biological activity. rsc.org For instance, in a series of 4-anilino-quinazoline derivatives, the introduction of electron-donating groups at the 6 and 7-positions of the quinazoline ring was found to enhance antiproliferative activity. mdpi.com Conversely, the presence of a halogen, such as bromine, at the 6-position has also been shown to be favorable for potent EGFR inhibition. mdpi.com

The nature of the substituent at the 2-position of the quinazolinone ring also plays a significant role. rsc.org Studies have shown that analogs with a propyl substitution at this position exhibit potent anti-cancer activity. rsc.org In another example, the presence of a phenyl ring at the 2-position was essential for effective Dihydrofolate Reductase (DHFR) inhibition, with electron-donating groups on this phenyl ring leading to decreased inhibitory potential. rsc.org

Furthermore, the acetamide (B32628) linker itself can be modified. For example, linking various N-(substituted phenyl)acetamide groups to a quinazolinylpiperidinyl-modified 1,2,4-triazole (B32235) ring resulted in potent anti-bacterial agents. rsc.org The substitution on the phenyl ring of the acetamide moiety is also crucial; bulky, hydrophobic, and electron-withdrawing substituents at the para position of the phenyl ring linked to the 3-position of the quinazolinone moiety are essential for anti-proliferative activity. rsc.org

Table 1: Influence of Substituent Position on Biological Activity of Quinazoline Analogs

| Position | Substituent Type | Effect on Biological Activity | Target/Activity | Reference |

|---|---|---|---|---|

| 2-position | Propyl group | Potent anti-cancer activity | HeLa cell lines | rsc.org |

| 2-position | Phenyl ring | Essential for DHFR inhibition | Dihydrofolate Reductase (DHFR) | rsc.org |

| 3-position (on linked phenyl) | Bulky, hydrophobic, electron-withdrawing groups (para) | Essential for anti-proliferative activity | HT-1080 cell line | rsc.org |

| 6-position | Electron-donating groups | Increased antiproliferative activity | A431 cells | mdpi.com |

| 6-position | Bromine | Potent EGFR inhibition | Epidermal Growth Factor Receptor (EGFR) | mdpi.com |

| 6-position | Nitrobenzoyl groups | Potent antiprotozoal activity | Trypanosoma cruzi | mdpi.com |

| 7-position | Electron-donating groups | Increased antiproliferative activity | A431 cells | mdpi.com |

Identification of Key Structural Motifs for Enhanced Activity and Selectivity

Through extensive SAR studies, several key structural motifs have been identified that contribute to the enhanced activity and selectivity of N-(Quinazolin-6-yl)acetamide analogs.

One such motif is the hybridization of the quinazoline core with other heterocyclic rings. For example, linking a triazole moiety to the quinazoline scaffold has been shown to increase the existing activity of many bioactive compounds. rsc.org Specifically, triazole-linked 4-aminoquinazoline hybrids have demonstrated potent cytotoxic activity. rsc.org Similarly, the fusion of a 1,3,4-oxadiazole (B1194373) ring to the quinazolinone structure has been explored, with some conjugates showing remarkable cytotoxic activity against cancer cell lines. nih.gov

The acetamide linker itself is a crucial pharmacophoric feature. rsc.org It is a component of the fungicide Oxathiapiprolin and is known to be responsible for various biological activities, including the inhibition of platelet aggregation and antimicrobial effects. researchgate.net The incorporation of an acetamide bridge to connect a 6-fluoro-2-methylquinazolin-4(3H)-one and a 4-oxo-4H-chromen-6-yl group resulted in a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). vulcanchem.com

Furthermore, the introduction of specific side chains can confer selectivity. For instance, the presence of a piperidinyl linker in quinazoline derivatives is important for achieving effective anti-bacterial properties. rsc.org In the context of anticancer activity, the incorporation of amino acid moieties can provide additional hydrogen bonding interactions at the target site, leading to potent inhibition of enzymes like EGFR. rsc.org

Molecular Targeting and Inhibition Mechanisms of N-(Quinazolin-6-yl)acetamide Derivatives

The therapeutic effects of N-(Quinazolin-6-yl)acetamide and its analogs stem from their ability to interact with and modulate the function of specific biological macromolecules. These interactions can range from enzyme inhibition to receptor binding and modulation.

Enzyme Inhibition Studies

Derivatives of N-(Quinazolin-6-yl)acetamide have been investigated as inhibitors of a wide array of enzymes implicated in various diseases.

α-Amylase and α-Glucosidase: Certain quinazoline derivatives have been shown to inhibit these enzymes, which are responsible for carbohydrate digestion, suggesting their potential as anti-diabetic agents. mdpi.com Quinazolinone-1,2,3-triazole-acetamide conjugates, in particular, have been identified as potent α-glucosidase inhibitors, with some compounds exhibiting significantly greater potency than the standard drug acarbose. nih.gov

Phosphoinositide 3-Kinases (PI3Ks): Novel quinazoline derivatives have been designed as PI3Ks inhibitors. jst.go.jp In one study, an unsubstituted benzamide (B126) group at position 6 and an acetyl group at N4 of the quinazoline ring resulted in the best inhibitory activity against PI3Kγ. jst.go.jp Some compounds also showed a significant inhibitory effect on the Class II PI3K-C2γ isoform. jst.go.jp

Histone Deacetylases (HDAC): The introduction of an amide at the 2-position of an indole (B1671886) linked to a quinazolinone core can lead to cytotoxicity through HDAC inhibition. rsc.org

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): A derivative, 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(4-oxo-4H-chromen-6-yl)acetamide, demonstrated potent inhibition of VEGFR-2 with an IC50 value of 12 nM, disrupting angiogenesis by blocking ATP-binding sites. vulcanchem.com

DNA Gyrase: The quinazoline scaffold is a known pharmacophore for DNA gyrase inhibitors, suggesting a potential mechanism for the antibacterial activity of some N-(Quinazolin-6-yl)acetamide derivatives.

Carbonic Anhydrase: Quinazolinone-sulfonamide hybrids have been designed, indicating the potential for these compounds to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. rsc.org

Dihydrofolate Reductase (DHFR): Quinazolinone hybrids have shown superior DHFR inhibition compared to methotrexate, a known DHFR inhibitor. rsc.org The SAR studies revealed that a phenyl ring at the 2-position of the quinazolinone is crucial for this activity. rsc.org

Leishmania donovani Trypanothione Reductase (LdTR): Given the antiprotozoal activity of some quinazoline derivatives, LdTR, a key enzyme in the parasite's defense against oxidative stress, represents a potential target.

Receptor Binding and Modulation

In addition to enzyme inhibition, N-(Quinazolin-6-yl)acetamide derivatives can exert their effects by binding to and modulating the activity of various cell surface and intracellular receptors.

Epidermal Growth Factor Receptor (EGFR): The quinazoline scaffold is a well-established core for EGFR inhibitors. nih.gov Many N-(Quinazolin-6-yl)acetamide analogs have been developed as potent and selective EGFR inhibitors for cancer therapy. mdpi.commdpi.com For example, N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine (B77745) was found to be a highly selective and potent EGFR inhibitor. mdpi.com

Adenosine (B11128) Receptors (A2B AR): The structural features of quinazoline derivatives make them potential candidates for interacting with G-protein coupled receptors like adenosine receptors.

GABA Receptors: The structural similarity of some quinazolinone derivatives to benzodiazepines suggests a potential for modulation of GABA receptors, which could be relevant for their anticonvulsant or neurological effects. vulcanchem.com

Detailed Analysis of Ligand-Target Molecular Interactions

The biological activity of N-(Quinazolin-6-yl)acetamide derivatives is underpinned by specific molecular interactions with their targets. Molecular docking studies have provided valuable insights into these interactions.

Hydrophobic Interactions: Hydrophobic interactions play a significant role in stabilizing the ligand-target complex. The planar aromatic system of the quinazoline core and appended aryl groups often fits into hydrophobic pockets within the active site of the target protein. vulcanchem.comnih.gov For example, the chromenone moiety of a VEGFR-2 inhibitor occupies a hydrophobic cleft near Val848. vulcanchem.com

π-π Stacking: The aromatic nature of the quinazoline ring and other aryl substituents allows for π-π stacking interactions with aromatic amino acid residues in the target's active site, further enhancing binding affinity.

Table 2: Molecular Interactions of Quinazoline Derivatives with Biological Targets

| Derivative Class | Target | Interaction Type | Interacting Residues | Reference |

|---|---|---|---|---|

| 4-Anilino-quinazoline with N-Boc glycine (B1666218) at C-6 | EGFR | Hydrogen Bonding | Leu718 | mdpi.com |

| 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(4-oxo-4H-chromen-6-yl)acetamide | VEGFR-2 | Hydrogen Bonding | Lys868 | vulcanchem.com |

| 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(4-oxo-4H-chromen-6-yl)acetamide | VEGFR-2 | Hydrophobic Interaction | Val848 | vulcanchem.com |

| Quinazoline-triazole-acetamide hybrids | Various | Hydrogen Bonding, Hydrophobic, Dipole-Dipole, van der Waals | Not specified | nih.gov |

Kinetic Analysis of N-(Quinazolin-6-yl)acetamide-Enzyme Interactions (e.g., Competitive and Non-Competitive Inhibition)

A thorough review of available scientific literature reveals a notable absence of specific kinetic analysis data for the compound N-(Quinazolin-6-yl)acetamide. While the broader class of quinazoline derivatives has been the subject of numerous enzymology studies, demonstrating a range of inhibitory mechanisms, research detailing the specific interaction of N-(Quinazolin-6-yl)acetamide with biological targets, including the determination of inhibition constants (Kᵢ) and the precise mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), could not be located in the public domain.

The quinazoline scaffold is a common feature in many biologically active molecules, and various derivatives have been identified as potent enzyme inhibitors. For instance, studies on more complex molecules incorporating the quinazoline-acetamide framework have shown both competitive and non-competitive inhibition against various enzymes. Competitive inhibitors typically bind to the active site of an enzyme, preventing the substrate from binding, while non-competitive inhibitors bind to an allosteric site, altering the enzyme's conformation and reducing its catalytic efficiency without blocking substrate binding.

In the context of related compounds, kinetic analyses have been crucial in elucidating their mechanism of action. For example, certain quinazolinone-1,2,3-triazole-acetamide conjugates have been identified as competitive inhibitors of α-glucosidase, with reported Kᵢ values in the micromolar range. This type of inhibition is characterized by an increase in the Michaelis constant (Kₘ) with no change in the maximum velocity (Vₘₐₓ) of the enzymatic reaction. Other studies on different quinazoline derivatives have reported uncompetitive inhibition, where the inhibitor binds only to the enzyme-substrate complex, leading to a decrease in both Vₘₐₓ and Kₘ.

However, without specific experimental data for N-(Quinazolin-6-yl)acetamide, any discussion of its kinetic profile remains speculative. The precise nature of its interaction with any given enzyme, including its affinity and whether it competes with the substrate, would need to be determined through dedicated enzymatic assays. Such studies would involve measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations to determine the key kinetic parameters.

As no specific research findings on the kinetic analysis of N-(Quinazolin-6-yl)acetamide are available, data tables for competitive and non-competitive inhibition cannot be provided at this time.

Computational Chemistry and in Silico Approaches for N Quinazolin 6 Yl Acetamide Research

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.orgeco-vector.com This method is widely used to predict the binding mode and affinity of a ligand, such as N-(Quinazolin-6-yl)acetamide, to the active site of a target protein.

Prediction of Binding Poses and Identification of Critical Amino Acid Residues

Molecular docking simulations have been crucial in elucidating how N-(Quinazolin-6-yl)acetamide and its analogs bind to target proteins like Epidermal Growth Factor Receptor (EGFR). These simulations predict the most stable binding poses and identify the key amino acid residues involved in the interaction. For instance, studies have shown that the nitrogen atom in the quinazoline (B50416) ring is often vital for inhibitory activity. jst.go.jp

Docking studies of various quinazoline derivatives have revealed the importance of hydrogen bonds with specific residues in the ATP-binding pocket of EGFR. For example, a hydrogen bond with Met793 is a crucial interaction for EGFR inhibitory activity. japsonline.com In some derivatives, hydrogen bonds are formed with other key residues such as Lys745, Asp855, and Gly719, which stabilize the ligand-protein complex. jst.go.jpjapsonline.com The acetamide (B32628) moiety can also act as a linker, inserting the hydrophobic head of the molecule into a hydrophobic region of the binding pocket. mdpi.com The identification of these critical interactions provides a roadmap for designing more potent inhibitors.

Table 1: Key Amino Acid Residues in EGFR Binding of Quinazoline Derivatives

| Amino Acid Residue | Type of Interaction | Reference |

| Met793 | Hydrogen Bond | japsonline.com |

| Lys745 | Hydrogen Bond | japsonline.com |

| Asp855 | Hydrogen Bond | japsonline.com |

| Gly719 | Hydrogen Bond | jst.go.jp |

| Cys797 | Covalent Interaction | uni-saarland.de |

| His57 | Hydrogen Bond | acs.org |

| Asp194 | Hydrogen Bond | acs.org |

| Ser214 | Hydrogen Bond | acs.org |

| Val216 | Hydrogen Bond | acs.org |

| Arg217 | Hydrogen Bond | acs.org |

This table is generated based on findings from multiple molecular docking studies of quinazoline derivatives with EGFR and other enzymes.

Comparative Docking Studies with Wild-Type and Mutated Receptors (e.g., EGFR T790M)

A significant challenge in cancer therapy is the development of drug resistance due to mutations in the target protein. The T790M mutation in EGFR is a common cause of resistance to first-generation EGFR inhibitors. tandfonline.com Comparative molecular docking studies are performed on both wild-type (WT) and mutated EGFR to understand the structural basis of this resistance and to design drugs that can inhibit both forms of the enzyme. japsonline.commdpi.com

These studies have shown that while some quinazoline derivatives maintain their binding affinity to the T790M mutant, others lose their effectiveness. For example, some compounds form a crucial hydrogen bond with Met793 in both WT and T790M EGFR. japsonline.com However, the T790M mutation, which replaces a smaller threonine with a bulkier methionine, can alter the shape and flexibility of the ATP-binding pocket, affecting ligand binding. tandfonline.com By comparing the docking poses and interaction energies, researchers can identify structural modifications that may overcome this resistance, such as the introduction of flexible linkers or moieties that can form new interactions within the mutated active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for N-(Quinazolin-6-yl)acetamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. ufv.br For N-(Quinazolin-6-yl)acetamide derivatives, QSAR models can predict the inhibitory activity of newly designed compounds before they are synthesized.

These models are built using a training set of compounds with known activities. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. Statistical methods, such as multiple linear regression (MLR), are then used to build a model that correlates these descriptors with the observed biological activity. ufv.brufv.br The predictive power of the QSAR model is then validated using an external test set of compounds. ufv.br Successful QSAR models can guide the optimization of the lead compound by suggesting modifications that are likely to enhance its activity.

Density Functional Theory (DFT) Studies for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. researchgate.net In the context of N-(Quinazolin-6-yl)acetamide research, DFT calculations provide valuable insights into the molecule's electronic and structural properties, which are crucial for its reactivity and interaction with biological targets. bohrium.comtandfonline.com

DFT studies can be used to calculate various properties, including the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential. bohrium.com The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. bohrium.com These calculations help in understanding the charge distribution and identifying the regions of the molecule that are most likely to participate in interactions with the target protein. The optimized molecular geometry obtained from DFT calculations can also be used as the starting point for molecular docking simulations, leading to more accurate predictions of binding modes. researchgate.net

Pharmacophore Modeling and Virtual Screening for Novel N-(Quinazolin-6-yl)acetamide Analogs

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. jbino.compharmacophorejournal.com Once a pharmacophore model is developed based on known active ligands, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore, a process known as virtual screening. medsci.org

For N-(Quinazolin-6-yl)acetamide, pharmacophore models can be generated based on its binding mode in the EGFR active site or from a set of active analogs. jbino.com This model can then be used to screen databases to identify new chemical scaffolds that possess the key features required for EGFR inhibition. This approach has the potential to discover novel N-(Quinazolin-6-yl)acetamide analogs with improved potency and different intellectual property profiles.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Lead Compound Development

In addition to predicting a compound's activity against its target, it is equally important to predict its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). iapchem.org In silico ADME prediction models are used early in the drug discovery process to identify compounds with favorable drug-like properties, thereby reducing the likelihood of late-stage failures. japsonline.comajrconline.org

Various computational models can predict properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for toxicity. japsonline.com For N-(Quinazolin-6-yl)acetamide and its derivatives, these predictions help in selecting lead compounds that not only are potent but also have a high probability of being well-absorbed and stable in the body. acs.orgmdpi.com By integrating in silico ADME predictions into the design cycle, medicinal chemists can prioritize the synthesis of compounds with a balanced profile of potency and pharmacokinetics. rsc.orgnih.gov

Broader Academic Implications and Future Research Directions for N Quinazolin 6 Yl Acetamide

Strategic Role of N-(Quinazolin-6-yl)acetamide as a Template in Fragment-Based Drug Design

Fragment-based drug design (FBDD) is a well-established strategy for the rational discovery of new drugs. researchgate.net This approach involves screening small, low-complexity molecules (fragments) that bind to a biological target. These initial hits are then optimized and grown into more potent, lead-like compounds. researchgate.net N-(Quinazolin-6-yl)acetamide, with its quinazoline (B50416) core, represents a privileged scaffold that can be effectively utilized in FBDD. researchgate.net

The quinazoline ring system itself is a common feature in many approved drugs, highlighting its favorable drug-like properties. mdpi.commdpi.com In FBDD, the N-(Quinazolin-6-yl)acetamide fragment can serve as a starting point for developing inhibitors for various targets. For instance, the acetamide (B32628) group at the 6-position provides a convenient handle for chemical modification, allowing for the exploration of the surrounding binding pocket of a target protein.

Researchers have utilized the quinazoline scaffold in FBDD to develop inhibitors for targets such as kinases, which are crucial enzymes in cell signaling pathways and are often dysregulated in diseases like cancer. researchgate.netontosight.ai By starting with a simple quinazoline fragment, medicinal chemists can systematically build upon the core structure, adding substituents to enhance binding affinity and selectivity. This iterative process of fragment elaboration is a hallmark of FBDD and has proven successful in generating novel drug candidates. researchgate.net

Rational Design and Development of Multi-Targeting N-(Quinazolin-6-yl)acetamide Analogs

The concept of "one drug, multiple targets" has gained significant traction in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. researchgate.net Multi-target drugs can offer improved efficacy and a reduced likelihood of drug resistance compared to single-target agents. The versatile nature of the N-(Quinazolin-6-yl)acetamide scaffold makes it an ideal template for the rational design of multi-targeting analogs. mdpi.comresearchgate.netfrontiersin.org

By strategically modifying the quinazoline core and the acetamide side chain, researchers can develop compounds that interact with multiple biological targets. For example, derivatives of N-(Quinazolin-6-yl)acetamide have been designed to inhibit multiple protein kinases simultaneously. mdpi.com This is particularly relevant in cancer therapy, where multiple signaling pathways are often activated. nih.gov

One approach to designing multi-target analogs is to combine the pharmacophoric features of known inhibitors of different targets into a single molecule. For instance, a quinazoline moiety known to inhibit epidermal growth factor receptor (EGFR) can be linked to another chemical group that targets vascular endothelial growth factor receptor (VEGFR), both of which are important in cancer angiogenesis and progression. mdpi.com The acetamide group in N-(Quinazolin-6-yl)acetamide can act as a linker to connect these different pharmacophores. nih.gov

A notable example is the synthesis of N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamide, which has demonstrated strong antifungal activity. researchgate.net Another area of active research is the development of quinazoline-based compounds as potential treatments for Alzheimer's disease by targeting enzymes like acetylcholine (B1216132) esterase (AChE). nih.govresearchgate.net

Applications of N-(Quinazolin-6-yl)acetamide in Chemical Biology Research Beyond Traditional Medicinal Chemistry

The utility of N-(Quinazolin-6-yl)acetamide and its derivatives extends beyond the realm of traditional drug development into the broader field of chemical biology. Chemical biology aims to use chemical tools to study and manipulate biological systems. In this context, N-(Quinazolin-6-yl)acetamide-based compounds can serve as valuable chemical probes to investigate cellular processes. ontosight.ai

For instance, fluorescently labeled N-(Quinazolin-6-yl)acetamide analogs can be synthesized to visualize the localization and dynamics of their target proteins within living cells. This can provide crucial insights into the protein's function and its role in disease.

Furthermore, by attaching reactive groups to the N-(Quinazolin-6-yl)acetamide scaffold, researchers can create activity-based probes. These probes covalently bind to their target enzymes in an activity-dependent manner, allowing for the profiling of enzyme activity in complex biological samples. This can be a powerful tool for identifying new drug targets and for understanding the mechanism of action of existing drugs.

Emerging Trends and Future Perspectives in Quinazoline-Based Drug Discovery Relevant to N-(Quinazolin-6-yl)acetamide

The field of quinazoline-based drug discovery is continuously evolving, with several emerging trends that are relevant to the future development of N-(Quinazolin-6-yl)acetamide analogs. frontiersin.org One significant trend is the increasing use of computational methods, such as molecular docking and molecular dynamics simulations, to guide the rational design of new compounds. researchgate.net These in silico techniques can predict how a molecule will bind to its target, thereby accelerating the drug discovery process and reducing the need for extensive and costly experimental screening. researchgate.net

Another important area of development is the exploration of novel biological targets for quinazoline-based inhibitors. While kinases have been a major focus, researchers are now investigating other target classes, such as epigenetic modulators and proteins involved in protein-protein interactions. The versatility of the N-(Quinazolin-6-yl)acetamide scaffold makes it well-suited for adaptation to these new targets.

The development of "smart" drug delivery systems for quinazoline-based drugs is also a promising future direction. This could involve encapsulating the drug in nanoparticles or conjugating it to a targeting moiety to enhance its delivery to the site of action and minimize off-target effects.

Finally, the synthesis of hybrid molecules that combine the quinazoline scaffold with other pharmacologically active moieties is a strategy that continues to yield promising results. rsc.org This approach, often referred to as molecular hybridization, can lead to compounds with synergistic or additive effects, offering new therapeutic opportunities. rsc.org

Q & A

Q. What are the established synthetic routes for N-(Quinazolin-6-yl)acetamide, and what challenges arise during its purification?

- Methodological Answer : N-(Quinazolin-6-yl)acetamide is typically synthesized via alkylation or aminolysis of quinazoline precursors. For example, alkylation of quinazolin-6-amine with chloroacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) is a common route . However, challenges include unwanted cleavage of the quinazoline ring during hydrolysis steps, as observed in analogous acetamide syntheses. Purification often requires column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How is the molecular structure of N-(Quinazolin-6-yl)acetamide validated experimentally?

- Methodological Answer : Structural confirmation employs 1H/13C NMR (e.g., quinazoline ring protons at δ 8.2–8.5 ppm, acetamide methyl at δ 2.1 ppm) and FT-IR (amide C=O stretch at ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]+ for C₁₀H₁₀N₃O calculated as 188.0824). X-ray crystallography resolves conformational details, such as planarity of the quinazoline-acetamide linkage, though crystallization may require slow evaporation from DMSO .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of N-(Quinazolin-6-yl)acetamide derivatives against kinase targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) assesses binding affinity to kinases like EGFR or CK2. Use crystal structures (PDB IDs: e.g., 1M17 for CK2) and optimize ligand conformers with DFT calculations (B3LYP/6-31G* basis set). MD simulations (GROMACS) evaluate stability of ligand-receptor complexes over 100 ns trajectories. Validate predictions with in vitro kinase assays (ADP-Glo™ Kinase Assay), comparing IC₅₀ values to docking scores .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for N-(Quinazolin-6-yl)acetamide analogs?

- Methodological Answer : Discrepancies may arise from solvation effects or protein flexibility. Use ensemble docking (multiple receptor conformations) and free-energy perturbation (FEP) to account for dynamic interactions. Experimentally, employ isothermal titration calorimetry (ITC) to measure binding thermodynamics and surface plasmon resonance (SPR) for kinetic profiling (ka/kd rates). Cross-reference with NCI-60 cell line screening to correlate kinase inhibition with cytotoxicity .

Q. How do conformational dynamics of N-(Quinazolin-6-yl)acetamide influence its interaction with biological targets?

- Methodological Answer : Variable-temperature NMR (e.g., 298–318 K in DMSO-d₆) identifies rotameric populations of the acetamide sidechain. NOESY reveals spatial proximity between quinazoline H-5 and acetamide protons. Complement with X-ray crystallography of protein-ligand complexes (e.g., human Galectin-3) to map binding poses. Computational metadynamics quantifies energy barriers (~5–10 kcal/mol) for conformational transitions .

Q. What are the common side reactions during functionalization of N-(Quinazolin-6-yl)acetamide, and how are they mitigated?

- Methodological Answer : Common issues include N-acetylation over-alkylation and quinazoline ring oxidation . Use protecting groups (e.g., tert-butoxycarbonyl for amines) during derivatization. For Suzuki-Miyaura coupling at C-2, optimize Pd(PPh₃)₄ catalyst loading (2–5 mol%) and degas solvents to prevent palladium black formation. Monitor reactions with TLC/MS and quench intermediates with aqueous NaHSO₃ to stabilize reactive species .

Data Interpretation and Optimization

Q. How to design dose-response experiments for N-(Quinazolin-6-yl)acetamide in cytotoxicity assays?

- Methodological Answer : Use MTT or resazurin assays (72-hour exposure, 0.1–100 µM range) on cancer cell lines (e.g., EKVX, HepG2). Include positive controls (e.g., doxorubicin) and normalize to DMSO-treated cells. Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀. Validate with clonogenic assays for long-term effects and flow cytometry (Annexin V/PI) to distinguish apoptosis from necrosis .

Q. What analytical techniques quantify N-(Quinazolin-6-yl)acetamide stability under physiological conditions?

- Methodological Answer : Conduct HPLC-UV/PDA (C18 column, 0.1% TFA in water/acetonitrile) to monitor degradation in PBS (pH 7.4, 37°C) over 24–72 hours. Use LC-MS/MS to identify degradation products (e.g., quinazolin-6-amine via hydrolysis). For metabolic stability, incubate with human liver microsomes (HLM) and quantify remaining compound via isotope dilution assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.